吡啶; 三氧化铬; 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridinium chlorochromate (PCC) is the salt with the formula C5H5NH. It is a reagent in organic synthesis. It is a red-orange solid. A variety of related compounds are known with similar reactivity. Although not widely used, PCC offered the advantage of the selective oxidation of alcohols to aldehydes, whereas many other reagents were less selective. Strong oxidizer. Contact with other material may cause a fire. Cancer hazard. May cause sensitization by skin contact. May cause eye, skin, and respiratory tract irritation. May cause cancer by inhalation. Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. Target Organs: Respiratory system, skin.

科学研究应用

药理学: 抗炎应用

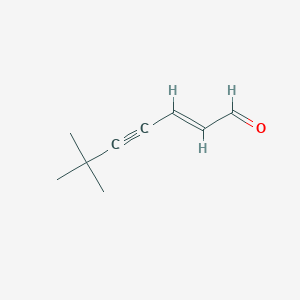

吡啶衍生物以其抗炎特性而闻名。 嘧啶的结构-活性关系 (SAR),与吡啶密切相关,表明这些化合物可以抑制关键的炎症介质,如前列腺素 E2 和肿瘤坏死因子-α {svg_1}。 吡啶; 三氧化铬; 盐酸盐可能被探索用于其在减少炎症方面的功效,有助于开发新的抗炎药物。

有机化学: C-H 官能化

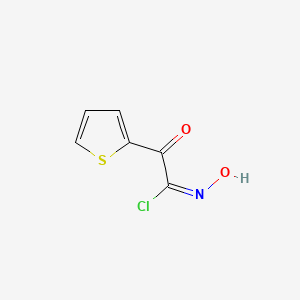

在有机合成中,碳氢 (C-H) 键的官能化是一种有价值的工具。 吡啶由于其固有的电子性质而特别具有挑战性 {svg_2}。 三氧化铬配合物已被用于催化各种有机反应,当与吡啶结构结合时,它们可能促进新型 C-H 官能化方法,增强复杂有机分子的合成。

材料科学: 功能材料开发

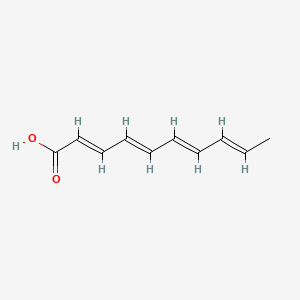

吡啶环由于其芳香性和平面结构而存在于许多功能材料中 {svg_3}。 三氧化铬部分可用于创建具有独特电子特性的新材料,可能在开发先进半导体、光伏电池或发光二极管方面有用。

化学合成: 催化剂设计

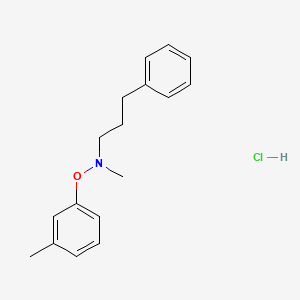

化学合成领域经常使用催化剂来提高反应效率。 已知吡啶衍生物参与各种杂环化合物的合成 {svg_4}。 三氧化铬作为一种过渡金属配合物,可以作为吡啶衍生物合成的催化剂,从而实现更高效和可持续的化学过程。

生物化学: 抗菌剂

吡啶化合物已显示出作为抗菌剂的希望。 新型生物活性吡啶衍生物已显示出对大肠杆菌和白色念珠菌等菌株具有良好的抗菌活性。 念珠菌 {svg_5}。 三氧化铬; 盐酸盐成分可以增强这些特性,从而导致开发新的抗菌药物。

工业应用: 农药

吡啶结构存在于各种农药中,因为它们具有生物活性。 添加三氧化铬; 盐酸盐可能导致创建更有效的除草剂和杀虫剂,通过提供更具选择性和环境友好的化合物来促进农业行业 {svg_6}.

作用机制

Target of Action

Pyridine derivatives have been found to exhibit a wide range of biological activities . They have been studied for their antimicrobial properties, showing good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . Therefore, the primary targets of Pyridine; Trioxochromium; Hydrochloride could be these microbial strains.

Mode of Action

It is known that pyridine derivatives interact with their targets and cause changes that lead to their antimicrobial activity . The interaction likely involves the inhibition of essential processes in the microbial cells, leading to their death or growth inhibition.

Biochemical Pathways

It is known that pyridine derivatives can affect various biochemical processes in microbial cells, leading to their antimicrobial activity . The affected pathways could involve essential processes for the survival and growth of the microbial cells.

Pharmacokinetics

Pyridine derivatives are generally known for their diverse pharmacological activities, which suggest they have favorable adme properties .

Result of Action

The result of the action of Pyridine; Trioxochromium; Hydrochloride is the inhibition of growth or death of the microbial cells it targets . This leads to its antimicrobial activity, which can be beneficial in treating infections caused by these microbes.

Action Environment

The action of Pyridine; Trioxochromium; Hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability, efficacy, and action . .

属性

CAS 编号 |

26299-14-9 |

|---|---|

分子式 |

C5H6ClCrNO3 |

分子量 |

215.55 g/mol |

IUPAC 名称 |

hydron;pyridine;trioxochromium;chloride |

InChI |

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |

InChI 键 |

HBDYSKVKXMUPKV-UHFFFAOYSA-N |

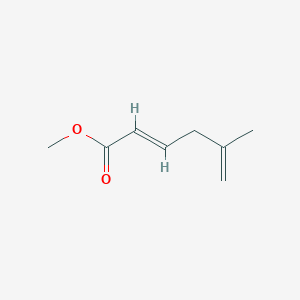

SMILES |

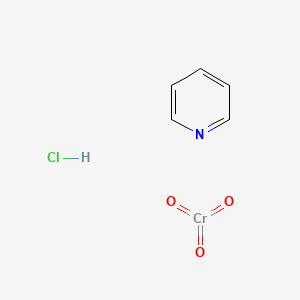

C1=CC=NC=C1.O=[Cr](=O)=O.Cl |

规范 SMILES |

[H+].C1=CC=NC=C1.O=[Cr](=O)=O.[Cl-] |

同义词 |

Chlorotrioxochromate(1-) Hydrogen, compd. with Pyridine (1:1); Chlorotrioxochromate(1-)pyridine; Trioxochlorochromate(VI)Pyridine; Chlorotrioxochromate(1-) Hydrogen, compd. With Pyridine (1:1); Pyridine, (T-4)-chlorotrioxochromate(1-); Corey Reagent; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)